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Compound of Interest

Compound Name: 2-Propanimine

Cat. No.: B3395343 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for isopropylamine

(C₃H₉N), a key building block in the synthesis of various active pharmaceutical ingredients and

other chemical compounds. The document details its characteristic signatures in Infrared (IR)

spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass

Spectrometry (MS). The data is presented in a structured format for researchers, scientists,

and professionals in drug development, alongside generalized experimental protocols.

Infrared (IR) Spectroscopy
Infrared spectroscopy of isopropylamine reveals characteristic vibrational modes of its

functional groups. As a primary aliphatic amine, its spectrum is distinguished by the presence

of N-H and C-N bond vibrations. The spectrum is typically acquired from a neat liquid film.[1]

Table 1: Key IR Absorption Bands for Isopropylamine
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Wavenumber (cm⁻¹) Vibration Type Description

~3500 - 3300 N-H Stretch

A broad band resulting from

hydrogen bonding. Primary

amines like isopropylamine

typically show two distinct

peaks within this range,

corresponding to asymmetric

and symmetric stretching.[1][2]

[3]

~3000 - 2800 C-H Stretch

Absorptions from the methyl

(CH₃) and methine (CH)

groups.[1]

~1650 - 1580 N-H Bend

A sharp band characteristic of

the scissoring vibration of the

primary amine group (-NH₂).[1]

[2]

~1250 - 1020 C-N Stretch

A medium to weak absorption

typical for aliphatic amines.[1]

[2]

~910 - 665 N-H Wag

A broad and strong band

resulting from the out-of-plane

bending of the N-H bonds.[1]

[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of

the isopropylamine molecule. Due to the molecule's symmetry, the two methyl groups are

chemically equivalent.

¹H NMR Spectroscopy
The proton NMR spectrum of isopropylamine shows three distinct signals corresponding to the

three unique proton environments, with an integrated intensity ratio of 6:1:2.[4]
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Table 2: ¹H NMR Spectroscopic Data for Isopropylamine (Solvent: CDCl₃)

Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment
Coupling
Constant (J)

~1.0 - 1.2 Doublet 6H (CH₃)₂CH- ~6.3 Hz

~2.9 - 3.1 Septet 1H (CH₃)₂CH- ~6.3 Hz

~1.1 - 1.2 Singlet (broad) 2H -NH₂ N/A

Note: The chemical shift of the amine protons (-NH₂) can vary significantly depending on

concentration and solvent, and they often appear as a broad singlet due to rapid chemical

exchange and quadrupole broadening from the nitrogen atom. They typically do not couple with

adjacent C-H protons.[4][5] The methine proton ((CH₃)₂CH-) is split into a septet by the six

equivalent protons of the two methyl groups (n+1 = 6+1 = 7).[4] Conversely, the six methyl

protons ((CH₃)₂CH-) are split into a doublet by the single methine proton (n+1 = 1+1 = 2).[4]

¹³C NMR Spectroscopy
The carbon-13 NMR spectrum is simpler, showing only two signals, which confirms the

presence of two distinct carbon environments due to the molecule's symmetry.[6]

Table 3: ¹³C NMR Spectroscopic Data for Isopropylamine (Solvent: CDCl₃)

Chemical Shift (δ, ppm) Assignment

~42.8 (CH₃)₂CH-

~26.2 (CH₃)₂CH-

Data sourced from PubChem CID 6363.[7]

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of isopropylamine results in the formation of a

molecular ion and several characteristic fragment ions. The fragmentation pattern is a key tool

for structural confirmation.
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Table 4: Key Mass Spectral Data for Isopropylamine

m/z Relative Intensity Ion Formula Fragmentation

59 Moderate [C₃H₉N]⁺• Molecular Ion (M⁺•)

44 100% (Base Peak) [C₂H₆N]⁺

α-cleavage: Loss of a

methyl radical (•CH₃)

from the molecular ion

(M-15).[8]

43 Variable [C₃H₇]⁺

Loss of the amino

radical (•NH₂) from

the molecular ion (M-

16).[8]

The Nitrogen Rule states that a molecule with an odd number of nitrogen atoms will have an

odd nominal molecular weight, which is consistent with the molecular ion of isopropylamine at

m/z 59.[9][10] The most abundant fragment, and therefore the base peak, is at m/z 44. This

fragment is formed by the characteristic α-cleavage of amines, where the bond between the α-

carbon and a substituent is broken, leading to the loss of a methyl group.[8]

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented. Actual

parameters may vary based on the specific instrumentation used.

Infrared (IR) Spectroscopy Protocol
Sample Preparation: For a liquid sample like isopropylamine, the spectrum is typically

acquired neat. A single drop of the liquid is placed between two salt plates (e.g., NaCl or

KBr) to form a thin liquid film.

Data Acquisition: The prepared salt plates are placed in the sample holder of an FTIR

spectrometer. A background spectrum of the clean salt plates is recorded first. Then, the

sample spectrum is recorded. The instrument scans the mid-infrared range (typically 4000-

400 cm⁻¹).
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Data Analysis: The instrument's software automatically subtracts the background spectrum

from the sample spectrum to produce the final IR spectrum. Key absorption bands are then

identified and assigned to their corresponding molecular vibrations.

NMR Spectroscopy Protocol
Sample Preparation: Approximately 5-20 mg of isopropylamine is accurately weighed and

dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean

vial.[11] A small amount of a reference standard, typically tetramethylsilane (TMS), is added.

The solution is then transferred into a 5 mm NMR tube.[11][12]

Data Acquisition: The NMR tube is placed in the spectrometer's probe. The experiment

begins by locking the spectrometer onto the deuterium signal of the solvent. The magnetic

field is then shimmed to maximize its homogeneity. The probe is tuned to the appropriate

frequency for the nucleus being observed (¹H or ¹³C).[11] The desired pulse sequence is

then executed to acquire the data over a number of scans to achieve a good signal-to-noise

ratio.

Data Processing: The acquired Free Induction Decay (FID) signal is subjected to a Fourier

transform to convert it from the time domain to the frequency domain, yielding the NMR

spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS

signal at 0 ppm. The chemical shifts, multiplicities, and integrations of the peaks are

analyzed for structural elucidation.

Mass Spectrometry (MS) Protocol
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,

typically via direct infusion or through a gas chromatography (GC) system, which vaporizes

the sample into the gas phase under a vacuum.[13]

Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy

electron beam (typically 70 eV for Electron Ionization). This process ejects an electron from

the molecule to form a positively charged molecular ion (M⁺•).[10]

Mass Analysis and Detection: The newly formed ions are accelerated by an electric field into

a mass analyzer (e.g., a magnetic sector or a quadrupole). The analyzer separates the ions
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based on their mass-to-charge ratio (m/z).[10] A detector records the abundance of each ion,

and the data is plotted as a mass spectrum, showing relative intensity versus m/z.[10]

Visualization of Spectroscopic Workflow
The logical flow from sample to structural confirmation through multiple spectroscopic

techniques can be visualized as follows.
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Caption: Logical workflow for the spectroscopic analysis and structural confirmation of

isopropylamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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